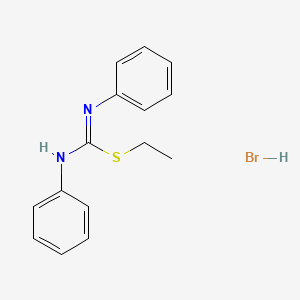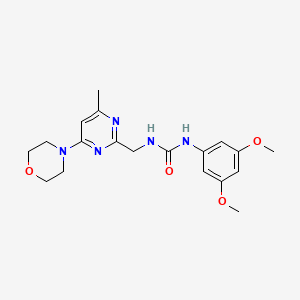
1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as DMU-212 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, due to its structural complexity, serves as a significant compound in the synthesis and structural analysis within organic chemistry. For instance, the study of ureidopyrimidones highlights the potential of such compounds in forming strong dimerizations through quadruple hydrogen bonding, indicating their utility in supramolecular chemistry for building complex molecular assemblies (F. H. Beijer et al., 1998).
Anticancer Activity
Research on phenoxypyrimidine-urea derivatives, closely related to this compound, has revealed promising anticancer properties. Specifically, compounds like AKF-D52 have been shown to induce apoptosis through both caspase-dependent and -independent pathways in non-small cell lung cancer cells. The compound's ability to trigger extrinsic and intrinsic apoptosis pathways, along with cytoprotective autophagy, highlights its potential as a therapeutic agent in cancer treatment (Hyo-Sun Gil et al., 2021).
Corrosion Inhibition
The structural motif of this compound is instrumental in the development of corrosion inhibitors. Urea-derived Mannich bases, for example, have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds operate through the formation of protective layers on the metal surface, showcasing the versatility of urea derivatives in industrial applications (M. Jeeva et al., 2015).
FGFR-1 Tyrosine Kinase Inhibition
The urea and naphthyridine derivatives, which share structural similarities with this compound, have been identified as potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. These compounds have demonstrated significant inhibitory effects on tumor cell growth and angiogenesis, making them valuable in the development of new anti-cancer therapies (A. M. Thompson et al., 2000).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-13-8-18(24-4-6-28-7-5-24)23-17(21-13)12-20-19(25)22-14-9-15(26-2)11-16(10-14)27-3/h8-11H,4-7,12H2,1-3H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFSOQKUIDGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

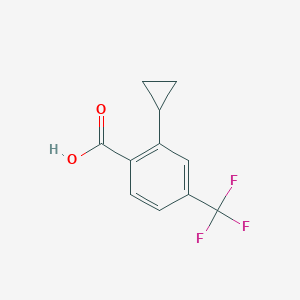
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2727910.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2727914.png)

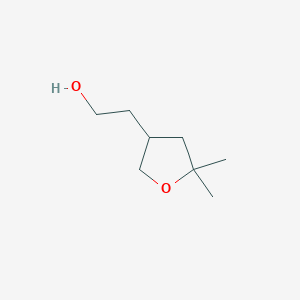
![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727920.png)
![N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide](/img/structure/B2727922.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2727923.png)
![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)
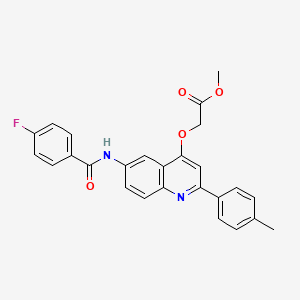
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2727926.png)
